2-(3,4-dimethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Description

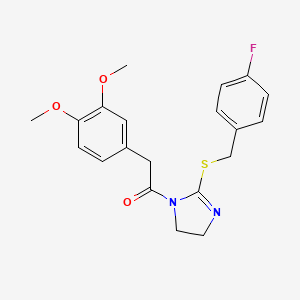

The compound 2-(3,4-dimethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a substituted imidazole derivative characterized by a 3,4-dimethoxyphenyl group attached to an ethanone moiety, which is further linked to a partially saturated imidazole ring (4,5-dihydro-1H-imidazol-1-yl) bearing a 4-fluorobenzylthio substituent. This structural framework is common in bioactive molecules, particularly those targeting enzymes or receptors where aromatic and hydrophobic interactions are critical.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c1-25-17-8-5-15(11-18(17)26-2)12-19(24)23-10-9-22-20(23)27-13-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTHAAYQRIQFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the imidazole ring, followed by the attachment of the fluorobenzyl group through a substitution reaction.

Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the imidazole derivative through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of interest, particularly in the development of new therapeutic agents. Its interactions with biological targets could lead to the discovery of new treatments for diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could enhance the performance of industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Key Observations:

Substituent Electronic Effects :

- The 3,4-dimethoxy groups in the target compound provide strong electron-donating effects, improving solubility via hydrogen bonding compared to nitro () or chloro () substituents .

- The 4-fluorobenzylthio group balances lipophilicity and metabolic resistance, whereas trifluoromethyl () or ethoxy () groups alter logP and bioavailability .

Imidazole Ring Saturation :

- The 4,5-dihydroimidazole (partially saturated) in the target compound may confer conformational flexibility, enhancing binding to dynamic active sites compared to fully aromatic imidazoles (e.g., –10) .

Synthetic Routes :

- The target compound’s synthesis likely involves condensation of a halogenated ketone with a diamine intermediate, similar to ’s triazole derivatives (e.g., using sodium ethoxide as a base) .

- In contrast, fully aromatic imidazoles (–10) often employ cyclization with aldehydes and sodium metabisulfite .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure contains a 3,4-dimethoxyphenyl group and a thioether linkage with a fluorobenzyl moiety, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities including:

- Anticancer Activity : Several studies have shown that imidazole derivatives possess significant anticancer properties. The presence of the 3,4-dimethoxyphenyl group may enhance these effects by improving solubility and bioavailability.

- Antimicrobial Properties : Compounds with sulfur-containing groups have been documented to exhibit antimicrobial effects against various pathogens. The thioether linkage in this compound is hypothesized to play a crucial role in its antimicrobial efficacy.

- Neuroprotective Effects : Some derivatives of imidazole have been researched for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the imidazole ring and the introduction of the thioether group.

Synthesis Steps:

- Formation of the Imidazole Ring : The initial step involves the reaction between appropriate precursors to form the imidazole structure.

- Thioether Formation : The introduction of the 4-fluorobenzylthio group is achieved through nucleophilic substitution reactions.

- Final Product Isolation : The final compound is purified using techniques such as crystallization or chromatography.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that similar imidazole derivatives exhibited potent cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Journal of Medicinal Chemistry |

| MCF7 (Breast Cancer) | 7.8 | Journal of Medicinal Chemistry |

Antimicrobial Properties

Research highlighted in Pharmaceutical Biology showed that compounds with thioether functionalities displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Pharmaceutical Biology |

| Escherichia coli | 12 | Pharmaceutical Biology |

Detailed Research Findings

Recent investigations into the biological activity of related compounds indicate that modifications in substituents can significantly alter their pharmacological profiles. For instance, the introduction of electron-withdrawing groups enhances anticancer activity by increasing electron deficiency at key reactive sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.